Iothalamic Acid-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

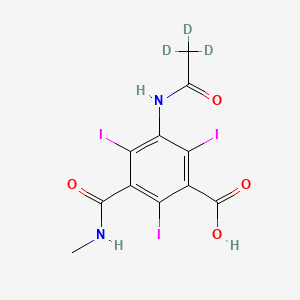

Iothalamic Acid-d3, also known as Iotalamic acid-d3, is a deuterium-labeled version of Iotalamic acid . It is a stable isotope and has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Iothalamic acid, sold under the brand name Conray, is an iodine-containing radiocontrast agent .

Molecular Structure Analysis

The molecular formula of this compound is C11H9I3N2O4 . The average mass is 613.914 Da and the monoisotopic mass is 613.769592 Da .Physical and Chemical Properties Analysis

This compound shares similar physical and chemical properties with Iothalamic acid. The molecular formula of this compound is C11H9I3N2O4 . The average mass is 613.914 Da and the monoisotopic mass is 613.769592 Da .Scientific Research Applications

Diagnostic Imaging : Iothalamic Acid-d3 enhances the visibility of structures and organs during angiography, arteriography, arthrography, cholangiography, and computed tomography (CT) scanning procedures by blocking x-rays and appearing opaque on x-ray film (Annales pharmaceutiques francaises, 2020).

Synthesis and Production : It is synthesized from monomethyl 5-nitroisophthlate and methylamine by amidation, followed by catalytic hydrogenation and iodination, with an overall yield of about 80% (Chinese Journal of Pharmaceuticals, 2009).

Radiopaque Polymers : this compound has been used to create radiopaque polymers, suitable for implantation in living tissue, by esterification with methacryloyl chloride and 2-hydroxyethyl methacrylate (HEMA). These polymers exhibit good radiopacity and are nonhemolytic, indicating their potential in therapeutic embolization and other biomedical applications (Journal of Applied Polymer Science, 1992).

Glomerular Filtration Rate (GFR) Tracer Agents : Hydrophilic pyrazine-bis(carboxamides) derived from 3,5-diamino-pyrazine-2,5-dicarboxylic acid, when used as fluorescent glomerular filtration rate (GFR) tracer agents, exhibited plasma clearance equivalent to iothalamate. This suggests its utility in real-time point-of-care monitoring of GFR (Journal of medicinal chemistry, 2011).

Analytical Methods : A paired ion reversed-phase HPLC method has been developed for the simultaneous determination of iothalamic acid and para aminohippuric acid in urine, indicating its significance in clinical diagnostics (Journal of pharmaceutical and biomedical analysis, 1994).

Ventriculography : Methylglucamine salt of iothalamic acid has been used in ventriculography, demonstrating high diagnostic quality and absence of toxic or irritative effects, making it a valuable diagnostic aid for localizing brain lesions (Arquivos de neuro-psiquiatria, 1972).

Safety and Hazards

Mechanism of Action

Target of Action

Iothalamic Acid-d3, also known as Iotalamic acid-d3, is primarily used as a diagnostic contrast agent . It is an iodine-containing organic anion that is used in various medical imaging procedures, such as angiography, arthrography, and computed tomographic scans . The primary targets of this compound are the tissues and organs that need to be visualized during these imaging procedures.

Mode of Action

When it is injected into the body, it travels to the area to be examined and absorbs the x-rays, allowing the radiologist to see the area more clearly .

Biochemical Pathways

It is known that the compound is used to enhance the contrast in medical imaging, allowing for better visualization of certain tissues or areas within the body .

Pharmacokinetics

It is known that the renal accumulation of the compound is sufficiently rapid that maximum radiographic density in the calyces and pelves occurs, in most instances, about 3 to 8 minutes after injection . In patients with impaired renal function, diagnostic opacification frequently is achieved only after prolonged periods .

Result of Action

The primary result of the action of this compound is the enhancement of contrast in medical imaging. This allows for better visualization of the area being examined, which can aid in diagnosis and treatment planning .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the effectiveness of the compound as a contrast agent can be affected by the patient’s hydration status, as well as the specific imaging technique used

Biochemical Analysis

Biochemical Properties

Iothalamic Acid-d3, like its parent compound Iothalamic acid, is an iodine-containing organic anion used as a diagnostic contrast agent . It interacts with various biomolecules within the body to enhance the contrast in medical imaging procedures such as angiography, arthrography, and computed tomographic scans

Cellular Effects

The primary cellular effect of this compound is to enhance the contrast in medical imaging procedures . It achieves this by interacting with various biomolecules within the body, thereby altering the way that X-rays or other forms of radiation interact with the tissues being imaged

Molecular Mechanism

As a diagnostic contrast agent, it is known to interact with various biomolecules within the body to enhance the contrast in medical imaging procedures

Properties

IUPAC Name |

2,4,6-triiodo-3-(methylcarbamoyl)-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIGWFXRQKWHHA-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)

![2-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethyl]sulfonylacetamide](/img/structure/B590285.png)